5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound that features a unique bicyclic structure incorporating a thiadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22It is suggested that the compound may form a hydrogen bond with the active centers of cell constituents , potentially interfering with normal cell processes.
Biochemical Pathways
The biochemical pathways affected by 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22Compounds with a similar 1,3,4-thiadiazole structure have been reported to disrupt processes related to dna replication . This suggests that the compound may affect DNA replication pathways, leading to downstream effects such as inhibition of cell replication.
Result of Action
The molecular and cellular effects of the action of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit antimicrobial activity , suggesting that the compound may inhibit the growth of microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the reaction of 3-methyl-1,2,4-thiadiazole with a suitable bicyclic precursor. The reaction conditions often require the presence of a strong base and a polar aprotic solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms within the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 1,3,4-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,3-Thiadiazole
- 1,2,5-Thiadiazole
Uniqueness
What sets 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-5-9-8(13-10-5)11-3-7-2-6(11)4-12-7/h6-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRGGVYCHZZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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